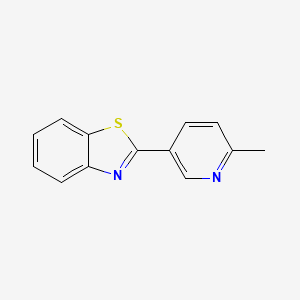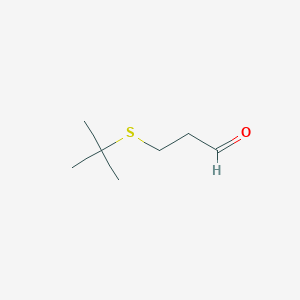
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole is an organotin compound that features a unique structure incorporating tin, sulfur, and oxygen atoms within a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3,2-benzoxathiastannole typically involves the reaction of organotin precursors with sulfur and oxygen-containing reagents. One common method involves the reaction of dimethyltin dichloride with 2-mercaptobenzaldehyde under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,2-Dimethyl-2H-1,3,2-benzoxathiastannole involves its interaction with molecular targets through its tin, sulfur, and oxygen atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another compound with a similar benzene ring structure but different heteroatoms.
2,2-Dimethylbutane: A structurally similar compound with different functional groups.
Uniqueness
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole is unique due to the presence of tin, sulfur, and oxygen within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science, where such properties are advantageous.
属性
CAS 编号 |
73217-01-3 |
|---|---|
分子式 |
C8H10OSSn |
分子量 |
272.94 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3,2-benzoxathiastannole |
InChI |
InChI=1S/C6H6OS.2CH3.Sn/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;2*1H3;/q;;;+2/p-2 |
InChI 键 |
VTLSCZDYBSCUBY-UHFFFAOYSA-L |
规范 SMILES |
C[Sn]1(OC2=CC=CC=C2S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


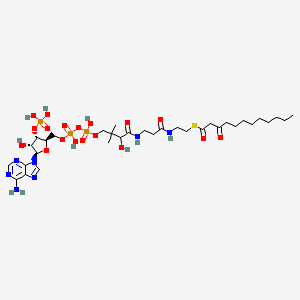

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
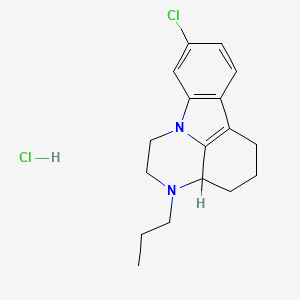
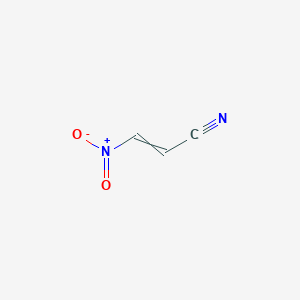
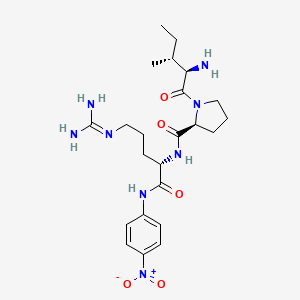
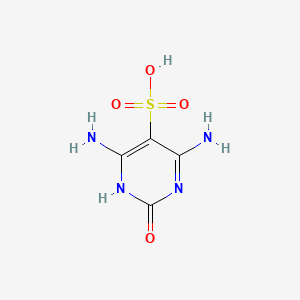
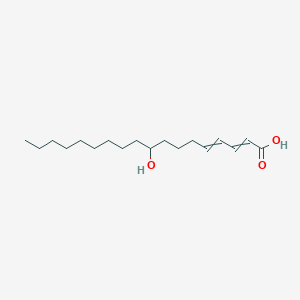
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
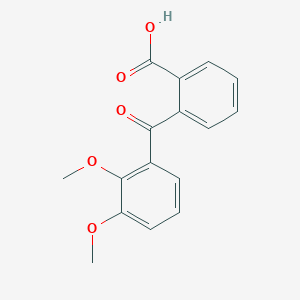
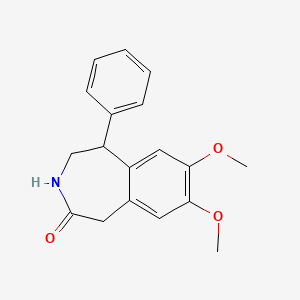
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)
